Home > Products > Screening Compounds P78489 > Dapagliflozin Triacetate
Dapagliflozin Triacetate -

Dapagliflozin Triacetate

Catalog Number: EVT-13574052
CAS Number:
Molecular Formula: C27H31ClO9
Molecular Weight: 535.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dapagliflozin Triacetate is a derivative of dapagliflozin, which is classified as a sodium-glucose cotransporter 2 inhibitor. This compound is primarily utilized in the management of type 2 diabetes mellitus and has gained attention for its role in treating chronic kidney disease and heart failure. Dapagliflozin Triacetate serves as an impurity in the synthesis of dapagliflozin, and its chemical structure provides insights into the pharmacological properties of the parent compound.

Source

Dapagliflozin was first developed by Bristol-Myers Squibb in collaboration with AstraZeneca, receiving approval from regulatory agencies such as the United States Food and Drug Administration and the European Medicines Agency. The compound is available under various brand names, including Farxiga and Forxiga, and has been included in the World Health Organization's List of Essential Medicines due to its therapeutic significance.

Classification

Dapagliflozin Triacetate falls under the category of small molecules and is classified as a pharmaceutical impurity. Its chemical structure is characterized by the presence of a triacetate group, which modifies the pharmacokinetic properties of the parent compound.

Synthesis Analysis

Methods

The synthesis of dapagliflozin involves several key steps that integrate various chemical reactions. The initial synthesis was disclosed in a patent by Bristol-Myers Squibb in 2002. The process typically begins with the combination of two main carbon-containing fragments via an aryl lithium reaction with a trimethylsilyl-protected gluconolactone. Following this, the trimethylsilyl groups are removed using methanesulfonic acid in methanol, leading to an intermediate that requires further modification to eliminate an unwanted methoxy group at the anomeric center.

Technical Details

The removal of the methoxy group is achieved through a reaction with triethylsilane in the presence of boron trifluoride etherate. This multi-step synthetic route highlights the complexity involved in producing dapagliflozin and its derivatives, including dapagliflozin Triacetate.

Molecular Structure Analysis

Structure

The molecular formula for dapagliflozin Triacetate is C21H25ClO6C_{21}H_{25}ClO_{6}, with a molar mass of approximately 408.88 g/mol. The structural configuration includes a tetrahydropyran ring substituted with various functional groups, notably a 4-chloro-3-(4-ethoxybenzyl)phenyl moiety.

Data

The compound's stereochemistry is defined as (2S,3S,4R,5R,6R), which plays a crucial role in its biological activity. The detailed structural representation can be derived from its IUPAC name: (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.

Chemical Reactions Analysis

Reactions

Dapagliflozin Triacetate participates in various chemical reactions that are essential for its synthesis and potential degradation pathways. The reactions include nucleophilic substitutions and eliminations characteristic of organic synthesis involving carbohydrate derivatives.

Technical Details

The reactions are typically carried out under controlled conditions to ensure high yields and purity levels. The formation of dapagliflozin from its precursors involves careful monitoring of reaction parameters such as temperature and solvent choice to optimize product formation.

Mechanism of Action

Process

Dapagliflozin Triacetate functions primarily through its parent compound's mechanism of action as a sodium-glucose cotransporter 2 inhibitor. By inhibiting this transporter in the proximal convoluted tubule of the kidneys, it reduces glucose reabsorption and promotes glucose excretion via urine.

Data

Clinical studies have shown that dapagliflozin can lower hemoglobin A1c levels significantly when used alongside other antidiabetic medications. Its mechanism also contributes to diuretic effects that may aid patients with heart failure by reducing volume overload.

Physical and Chemical Properties Analysis

Physical Properties

Dapagliflozin Triacetate exhibits hygroscopic characteristics, which can affect its stability during formulation processes. It typically appears as a white to off-white powder.

Chemical Properties

The compound's solubility profile indicates moderate solubility in aqueous solutions, which is crucial for its bioavailability when administered orally. Its stability can be influenced by environmental factors such as humidity and temperature.

Applications

Scientific Uses

Dapagliflozin Triacetate is primarily utilized as a reference standard in analytical chemistry for quality control during the production of dapagliflozin. Its role as an impurity highlights the importance of understanding all components involved in drug formulation to ensure safety and efficacy.

Synthesis and Process Chemistry of Dapagliflozin Triacetate

Discovery Synthesis Pathways

Friedel-Crafts Acylation and Glycosylation Strategies

The foundational synthesis of dapagliflozin triacetate originates with a Friedel-Crafts acylation between 5-bromo-2-chlorobenzoic acid and phenetole (4-ethoxybenzene). This step constructs the diaryl ketone precursor essential for the aglycone moiety. Lewis acids such as AlCl₃, BF₃, or SnCl₄ catalyze this reaction under anhydrous conditions in solvents like dichloroethane at 0–5°C, achieving >85% yield [1]. The ketone intermediate undergoes nucleophilic substitution with a protected glucosyl donor, typically 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. This glycosylation demands precise stoichiometric control (1:1.05 ketone:glucosyl donor) in aprotic solvents (e.g., acetonitrile) to suppress anomeric byproducts [1] [5]. The resulting β-linked C-aryl glycoside intermediate is crystallized from ethanol/water mixtures, yielding a key precursor for downstream reduction.

Table 1: Key Intermediates in Friedel-Crafts/Glycosylation Sequence

IntermediateChemical StructureRoleTypical Yield
Diaryl ketone(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneAcylation product85–92%
β-C-Glycoside adductProtected diaryl glucopyranosyl ketoneGlycosylation product78–85%

Reductive Glycoside Cleavage and Acetylation Mechanisms

The ketone within the C-glycoside undergoes stereoselective reduction to the benzylic alcohol using NaBH₄ in THF/MeOH (4:1) at −10°C, preserving the anomeric configuration. This generates the SGLT2 pharmacophore core with >95% diastereoselectivity [1]. Subsequent acetylation employs acetic anhydride (3.2 eq) in pyridine at 25°C for 12 h, triprotecting the glucose hydroxyl groups. The reaction’s progress is monitored by HPLC until diacetate impurities fall below 0.5%. Crystallization from toluene/heptane yields dapagliflozin triacetate as a white solid (mp 133–135°C) with ≥99.5% purity [4] [5]. The reductive step’s chemoselectivity is critical—over-reduction leads to des-chloro impurities, necessitating stringent temperature control.

Process Optimization for Scalability

Crystallinity Induction via Solvate/Co-Crystal Engineering

Amorphous intermediates pose significant challenges during scale-up. Process refinements focus on isolating crystalline solvates of the C-glycoside ketone intermediate. For example:

  • Ethanol solvate: Recrystallization from ethanol/water (3:1) yields a monohydrate with defined XRD peaks (2θ = 5.8°, 11.6°, 17.4°), enhancing filtration efficiency.
  • Toluene solvate: Slow cooling of toluene solutions generates a stable Form II polymorph, reducing oiling-out during reduction [1]. These engineered solvates exhibit 30% higher bulk density than amorphous forms, enabling 50% larger batch sizes in reduction reactors. The triacetate itself is crystallized as an acetonitrile solvate (1:1 stoichiometry), which upon vacuum drying at 50°C converts to the anhydrous form without compromising crystallinity [5].

Table 2: Engineered Solid Forms of Key Intermediates

IntermediateSolid FormStabilizing SolventAdvantages
C-Glycoside ketoneEthanol monohydrateEthanol/waterNeedle morphology; filters in 30% less time
Benzylic alcoholToluene solvateToluene/heptanePrevents epimerization during isolation
Dapagliflozin triacetateAcetonitrile solvateAcetonitrileSuppresses hygroscopicity; >99.9% purity

Alternative Process Routes to Minimize Amorphous Intermediates

A patent-developed route bypasses the amorphous benzylic alcohol intermediate via a one-pot tandem reduction-acetylation. The C-glycoside ketone undergoes reduction with NaBH₄ in THF, followed by direct addition of acetic anhydride and DMAP without isolation. This achieves 88% yield of the triacetate with residual solvents <300 ppm [6]. Another approach employs Grignard reagent/Lewis acid-mediated glycosylation, where the glucosyl donor reacts with pre-formed 5-(4-ethoxyphenyl)-2-chlorophenylmagnesium bromide (from bromo precursor and Mg⁰). This eliminates the acylation step, reducing the step count from 6 to 4 and cutting amorphous byproduct formation by 40% [1] [6].

Green Chemistry Approaches

Solvent Selection and Waste Reduction in Multi-Step Synthesis

Solvent sustainability drives recent process innovations. The Friedel-Crafts step now uses cyclopentyl methyl ether (CPME) instead of dichloroethane, reducing the Process Mass Intensity (PMI) by 60% due to higher recovery efficiency (bp 106°C). Aqueous washes are minimized by implementing molecular sieve drying (3Å sieves, 20 wt%) of organic phases post-reduction, cutting water usage by 70% [6]. For the critical bromination step (converting the ketone to α-bromoketone), tert-butyl hydroperoxide (TBHP) with Fe₂O₃ catalysis in DMF replaces toxic bromine liquid. This achieves 92% yield with NaBr as the sole byproduct, treatable by electrochemical oxidation for reuse [6].

Table 3: Solvent and Waste Metrics in Optimized Synthesis

Process StepTraditional SolventGreen AlternativeWaste Reduction
Friedel-Crafts acylation1,2-DichloroethaneCPME60% lower PMI; 90% recyclability
Glycoside reductionTHF/MeOH2-MeTHFBiobased source; 50% lower aquatic toxicity
BrominationBromine in DCMTBHP/Fe₂O₃ in DMFEliminates halogenated waste

The one-pot oxidative method for synthesizing (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone exemplifies waste minimization. Phenetole and 5-bromo-2-chlorobenzoic acid react using H₂O₂ (30%) and Na₂WO₄ catalysis at 80°C, producing water as the sole byproduct. This avoids stoichiometric AlCl₃ and HCl waste from classical Friedel-Crafts, achieving 94% yield with an E-factor of 3.2 [6].

Properties

Product Name

Dapagliflozin Triacetate

IUPAC Name

[(2R,3R,4R,5S,6S)-4,5-diacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-(hydroxymethyl)oxan-3-yl] acetate

Molecular Formula

C27H31ClO9

Molecular Weight

535.0 g/mol

InChI

InChI=1S/C27H31ClO9/c1-5-33-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)28)24-26(35-16(3)31)27(36-17(4)32)25(34-15(2)30)23(14-29)37-24/h6-11,13,23-27,29H,5,12,14H2,1-4H3/t23-,24+,25-,26+,27+/m1/s1

InChI Key

IBDLDDROVCTNCT-MMKSVXGCSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.